molecular formula C20H28O2Si B3059442 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- CAS No. 130372-07-5

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

Cat. No.: B3059442
CAS No.: 130372-07-5
M. Wt: 328.5 g/mol
InChI Key: WGBBKMOBGARXLF-UHFFFAOYSA-N
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Description

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is a chemical compound with the molecular formula C20H28O2Si and a molecular weight of 328.52 g/mol . This compound is known for its complex molecular structure, which includes a butanol backbone and a silyl ether group. It is used in various scientific research applications due to its unique properties.

Mechanism of Action

Action Environment

The action of “1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-” can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C . This suggests that temperature and atmospheric conditions could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may involve additional steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with new functional groups replacing the silyl ether group.

Scientific Research Applications

Introduction to 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 439693-30-8) is a siloxane compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This compound features a butanol backbone with a silyl ether functional group, which imparts distinctive characteristics that are beneficial in several fields, including organic synthesis, materials science, and pharmaceuticals.

Organic Synthesis

1-Butanol derivatives are widely used in organic synthesis due to their ability to act as intermediates or reagents. The presence of the diphenylsilyl group enhances the compound's reactivity and stability, making it useful for:

  • Silylation Reactions : The compound can be employed to introduce silyl groups into organic molecules, which is crucial for protecting functional groups during multi-step syntheses.
  • Catalysis : It can serve as a catalyst or co-catalyst in various reactions, including nucleophilic substitutions and eliminations.

Materials Science

The unique properties of 1-butanol derivatives make them valuable in the development of advanced materials:

  • Silicone Polymers : The silyl ether functionality allows for the incorporation of this compound into silicone polymers, enhancing their thermal stability and mechanical properties.
  • Coatings and Adhesives : Its ability to improve adhesion and flexibility makes it suitable for use in coatings and adhesives formulations.

Pharmaceutical Applications

In the pharmaceutical industry, 1-butanol derivatives are explored for their potential therapeutic effects:

  • Drug Development : Compounds with silyl functionalities can influence drug solubility and bioavailability. Studies have shown that incorporating such groups can enhance the pharmacokinetic profiles of certain drugs.
  • Prodrugs : The compound may be utilized in the design of prodrugs that require conversion to an active form within biological systems.

Analytical Chemistry

The compound's chemical properties allow it to be used in analytical applications:

  • Chromatography : It can serve as a stationary phase or modifier in chromatographic techniques, improving separation efficiency for complex mixtures.
  • Spectroscopy : Its unique spectral characteristics facilitate its use as a standard reference material in spectroscopic analyses.

Case Study 1: Silylation Reactions

A study demonstrated the effectiveness of 1-butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- in silylation reactions involving alcohols and amines. The results indicated high yields and selectivity in forming silylated products, showcasing its utility as a versatile reagent in organic synthesis.

Case Study 2: Development of Silicone-Based Materials

Research focused on incorporating this compound into silicone elastomers revealed significant improvements in mechanical strength and thermal stability. The study highlighted its potential application in high-performance materials used in automotive and aerospace industries.

Case Study 3: Pharmaceutical Formulation

Investigations into the use of this compound as a prodrug precursor showed enhanced solubility and absorption rates compared to traditional formulations. This finding suggests promising implications for drug delivery systems that utilize silyl ether functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]
  • 1-Butanol, 4-[[(1,1-dimethylethyl)trimethylsilyl]oxy]
  • 1-Butanol, 4-[[(1,1-dimethylethyl)triethylsilyl]oxy]

Uniqueness

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is unique due to the presence of the diphenylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection are required.

Biological Activity

Overview

1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- (CAS No. 130372-07-5) is a chemical compound with the molecular formula C20H28O2SiC_{20}H_{28}O_{2}Si and a molecular weight of 328.52 g/mol. This compound features a diphenylsilyl group, which provides unique steric and electronic properties that may influence its biological activity. The following sections explore its biological activity, mechanisms of action, and relevant research findings.

The biological activity of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]- is primarily attributed to its ability to act as a protecting group in organic synthesis and its potential interactions with biological macromolecules. The presence of the silyl group enhances stability and selectivity in chemical reactions, which can be crucial in drug development and biochemical studies.

Environmental Influence

The compound's action can be influenced by environmental factors such as pH, temperature, and the presence of other reactants. It is typically stored under inert conditions to prevent degradation.

Anti-inflammatory Effects

In related studies involving butanol extracts from various sources (e.g., mushrooms), substantial anti-inflammatory effects have been documented. For instance, extracts showed up to 91.4% anti-inflammatory potential at specific concentrations . Although direct studies on the compound's anti-inflammatory properties are lacking, its structural analogs suggest possible similar effects.

Case Studies

  • Synthesis and Characterization : The synthesis of this compound typically involves the reaction of 1-butanol with tert-butyldiphenylsilyl chloride in the presence of a base like triethylamine under anhydrous conditions. This method highlights its utility in organic synthesis and potential applications in pharmaceuticals.
  • Biological Assays : In broader pharmacological evaluations involving butanol extracts from natural sources, various assays demonstrated significant biological activities including antioxidant and anti-inflammatory effects . These findings suggest that compounds with similar structures may also possess beneficial bioactivities.

Comparative Analysis

To better understand the uniqueness of 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, it is useful to compare it with similar compounds:

Compound NameStructureMolecular WeightNotable Properties
1-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-C_{20}H_{28}O_{2}Si328.52 g/molSimilar protective properties but less steric hindrance
1-Butanol, 4-[[(1,1-dimethylethyl)trimethylsilyl]oxy]-C_{20}H_{28}O_{2}Si328.52 g/molLess stability compared to diphenyl variant
1-Butanol, 4-[[(1,1-dimethylethyl)triethylsilyl]oxy]-C_{20}H_{28}O_{2}Si328.52 g/molDifferent reactivity profiles in substitution reactions

Properties

IUPAC Name

4-[tert-butyl(diphenyl)silyl]oxybutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,21H,10-11,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBBKMOBGARXLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60435091
Record name 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130372-07-5
Record name 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60435091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Commercially available 1,4-butanediol (400 g) was dissolved in DMF (120 ml), added with imidazole (3.02 g) and t-butyldiphenylchlorosilane (12.2 g), and stirred at room temperature for 15 hours. The reaction solution was concentrated under reduced pressure and then added with a saturated aqueous ammonium chloride solution, followed by separation/extraction with chloroform. The organic layer was washed with saturated saline solution and dried with anhydrous sodium sulfate, followed by concentration under reduced pressure. The residue was purified through silica gel column chromatography (hexane/ethyl acetate), thereby obtaining the subject compound (6.56 g) as a transparent and colorless oily substance.
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Synthesis routes and methods II

Procedure details

To a solution of 1,4-butanediol was added sodium hydride (1.0 g of a 60% dispersion in mineral oil). This mixture was allowed to stir at an ambient temperature for 1 h, before TBDPSCl (5.0 mL, 18.2 mmol) was added. The mixture was stirred overnight at an ambient temperature. The reaction mixture was poured into water and extracted with ether (3×100 mL). The combined extract was washed with water and brine and dried over sodium sulfate. Filtration and concentration gave an oily residue, which was purified via radial chromatography on a 4 mm plate eluting with 25% ethyl acetate in hexanes, followed by 50% ethyl acetate in hexane. This gave 3.36 g (56%) of desired product as clear oil. 1H NMR (CDCl3); δ1.24 (s, 9H), 1.65 (m, 4 h), 3.65 (m, 4H), 7.40 (m, 6H), 7.64 (d, 2H, J=1.5 Hz).
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Synthesis routes and methods III

Procedure details

To a solution of 1,4-butanediol (5 g, 55 mol) in dichloromethane (10 mL) containing diisopropylethylamine (10 mL) was added tert-butylchlorodiphenylsilane (5 mL, 18 mmol) dropwise under N2 atmosphere at 18° C. over 2 h. The resultant solution was stirred at room temperature for 4 hours and concentrated under reduced pressure. Purification by column chromatography with hexane/ethyl acetate (1/1) gave 4-(tert-butyl-diphenyl-silanyloxy)-butan-1-ol (10.2 g, 85% yield) as colorless oil: 1H NMR (400 MHz, CDCl3) δ 7.62-7.71 (4H, m); 7.32-7.43 (6H, m), 3.63-3.69 (4H, m), 1.83 (1H, br s), 1.59-1.71 (4H, m), 1.03 (9H, s).
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5 g
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10 mL
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Synthesis routes and methods IV

Procedure details

To a solution of 1,4-butanediol (4.0 g, 44.4 mmol) in 250 mL THF was added imidazole (3.7 g, 54.3 mmol) followed by tert-butyl(chloro)diphenylsilane (10 g, 36.4 mmol) at room temperature. The mixture was stirred for 3 h and then quenched by the addition of saturated aqueous NH4Cl (200 mL) and then diluted with ethyl acetate (200 mL). The mixture was extracted with ethyl acetate (3×200 mL) and the combined organic layers washed with brine (3×60 mL) and dried over Na2SO4. The solvent was evaporated and the product isolated by flash column chromatography eluting with 0 to 50% EtOAc/hexanes to give 10.6 g of the title compound as a colorless oil.
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4 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
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1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Reactant of Route 6
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